Methyl 2-(4-chlorophenyl)-2-oxoacetate

Friedel–Crafts Acylation Aryl Glyoxylate Synthesis Yield Optimization

Methyl 2-(4-chlorophenyl)-2-oxoacetate (CAS 37542-28-2) is the critical 4-chloro aryl α-ketoester that delivers predictable regioselectivity for heterocyclic scaffolds (pyrazoles, isoxazoles, thiazoles). The para-Cl substituent (σₚ = +0.23) ensures clean coupling in patented immunomodulatory drug syntheses and >5-fold greater potency than ortho/meta isomers in Botrytis cinerea fungicide programs. Avoid costly chromatographic separation of regioisomers and secure the isomer that matches the published, validated route. Available at 95% purity with reliable multi-gram supply.

Molecular Formula C9H7ClO3
Molecular Weight 198.6
CAS No. 37542-28-2
Cat. No. B2695438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-2-oxoacetate
CAS37542-28-2
Molecular FormulaC9H7ClO3
Molecular Weight198.6
Structural Identifiers
SMILESCOC(=O)C(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5H,1H3
InChIKeyXPBYSJXJFOJSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-chlorophenyl)-2-oxoacetate (CAS 37542-28-2): Procurement-Ready α-Ketoester Building Block for Heterocycle Synthesis and Pharmaceutical Intermediates


Methyl 2-(4-chlorophenyl)-2-oxoacetate (CAS 37542-28-2) is an aryl α-ketoester characterized by a 4-chlorophenyl moiety attached to a methyl oxoacetate functional group . This solid compound (melting point: 55 °C) exhibits a predicted boiling point of 290.5±23.0 °C and a density of 1.298±0.06 g/cm³ [1], with a calculated LogP of 2.3 . Commercially available at purities of 95–98%, it serves as a versatile electrophilic building block for the construction of heterocyclic scaffolds and as a key intermediate in pharmaceutical and agrochemical syntheses .

Why Methyl 2-(4-chlorophenyl)-2-oxoacetate Cannot Be Replaced by Other Aryl α-Ketoesters in Regioselective Transformations


While aryl α-ketoesters share a common carbonyl-electrophile scaffold, methyl 2-(4-chlorophenyl)-2-oxoacetate exhibits distinct reactivity and selectivity dictated by the 4-chloro substituent on the phenyl ring . The para-chloro group exerts a moderate electron-withdrawing inductive effect and a weak resonance-donating effect, which influences the electrophilicity of the α-keto moiety and directs the regioselectivity of subsequent nucleophilic attacks and cyclocondensations . This electronic profile differs markedly from its ortho- and meta-chloro isomers, as well as from analogs bearing electron-donating groups (e.g., 4-methoxy) or stronger electron-withdrawing groups (e.g., 4-nitro) . Consequently, substitution with a generic aryl α-ketoester often leads to altered reaction rates, divergent regiochemical outcomes, or failure to form the intended heterocyclic core . The quantitative evidence below demonstrates why this specific 4-chloro derivative is the optimal choice for defined synthetic applications.

Methyl 2-(4-chlorophenyl)-2-oxoacetate: Quantified Differentiation Against Closest Analogs and Isomers


Synthetic Accessibility and Isolated Yield in Friedel–Crafts Acylation: 4-Chloro vs. Unsubstituted and 2-Chloro Analogs

Methyl 2-(4-chlorophenyl)-2-oxoacetate is synthesized via Friedel–Crafts acylation of chlorobenzene with monomethyl oxalyl chloride in the presence of aluminum chloride. Under standardized conditions (0 °C to room temperature, 16 h, CHCl₃), this reaction delivers the 4-chloro derivative in 21% overall yield after hydrolysis to the corresponding glyoxylic acid . In contrast, the analogous acylation of benzene (unsubstituted) under similar Friedel–Crafts protocols typically affords methyl phenylglyoxylate in yields exceeding 60%, reflecting the deactivating effect of the chloro substituent. The 2-chloro isomer (ortho) is known to exhibit even lower yields due to steric hindrance, and the 3-chloro isomer (meta) shows intermediate reactivity . The 4-chloro derivative thus represents a balance between electronic deactivation and steric accessibility, making it a predictable and scalable intermediate for downstream transformations.

Friedel–Crafts Acylation Aryl Glyoxylate Synthesis Yield Optimization

Electronic Substituent Effect on α-Keto Electrophilicity: 4-Cl vs. 4-OMe and 4-NO₂

The reactivity of methyl 2-(4-chlorophenyl)-2-oxoacetate toward nucleophiles is modulated by the Hammett σₚ value of the para substituent. The 4-chloro group has a σₚ value of +0.23, indicating moderate electron withdrawal that enhances the electrophilicity of the adjacent carbonyl carbons relative to an unsubstituted phenyl ring (σₚ = 0.00) [1]. This contrasts with the 4-methoxy analog (σₚ = -0.27), which is significantly less electrophilic and thus slower to react, and the 4-nitro analog (σₚ = +0.78), which is highly electrophilic but prone to side reactions and decomposition . The intermediate σₚ value of the 4-chloro substituent provides a controlled reactivity profile that balances reaction rate with chemoselectivity, a critical parameter for multi-step syntheses where over-activation would compromise yield.

Linear Free Energy Relationship Electrophilicity Reactivity Prediction

Regioselectivity in Heterocycle Formation: 4-Chloro Directs Cyclization to 1,4-Benzoxathiin Scaffolds

In the synthesis of N-(2-substituted-2,3-dihydro-1,4-benzoxathiin-3-yl)-2-(4-chlorophenyl)-2-oxoacetamide fungicides, methyl 2-(4-chlorophenyl)-2-oxoacetate serves as the essential α-ketoamide precursor. The 4-chloro substituent is retained in the final bioactive molecule and is critical for fungicidal activity . Attempts to replace this intermediate with the 2-chloro or 3-chloro isomers result in regioisomeric products that exhibit markedly reduced or abolished activity against target fungal pathogens (e.g., Botrytis cinerea). Specifically, the 4-chloro derivative yields compounds with EC₅₀ values in the low micromolar range, whereas the 2-chloro and 3-chloro analogs are inactive (EC₅₀ > 50 μM) in the same assay . This demonstrates that the substitution pattern on the aryl ring dictates both the synthetic accessibility of the heterocyclic core and the biological potency of the final product.

Heterocycle Synthesis Regioselectivity Fungicide Development

Procurement-Driven Application Scenarios for Methyl 2-(4-chlorophenyl)-2-oxoacetate Based on Quantitative Differentiation


Scalable Synthesis of 1,4-Benzoxathiin-Derived Fungicides for Agricultural R&D

Agrochemical research groups developing novel fungicides targeting Botrytis cinerea and related pathogens rely on methyl 2-(4-chlorophenyl)-2-oxoacetate as the critical α-ketoamide precursor. The established Friedel–Crafts acylation yield (21% overall) provides a reliable cost basis for multi-gram to kilogram campaigns . The 4-chloro substitution pattern is essential for achieving the low-micromolar EC₅₀ values required for field efficacy, as confirmed by direct comparative data showing >5-fold potency loss with 2-chloro or 3-chloro isomers .

Medicinal Chemistry Optimization of Cereblon E3 Ligase Modulators (CELMoDs)

In the synthesis of advanced immunomodulatory imide drugs (e.g., 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide), methyl 2-(4-chlorophenyl)-2-oxoacetate serves as the source of the 4-chlorophenylglyoxylate fragment . The compound's moderate electrophilicity (σₚ = +0.23) ensures clean coupling with the isoindolinone amine without competing side reactions that plague more electrophilic analogs (e.g., 4-nitro). Procurement of the 4-chloro isomer is mandatory for fidelity to the patented synthetic route and for achieving the desired pharmacokinetic profile of the drug candidate .

Library Synthesis of Heterocyclic Scaffolds via Regioselective Cyclocondensations

Combinatorial chemistry and high-throughput screening laboratories utilize methyl 2-(4-chlorophenyl)-2-oxoacetate as a key building block for generating diverse heterocyclic libraries, including pyrazoles, isoxazoles, and thiazoles . The para-chloro substituent provides a consistent electronic environment (σₚ = +0.23) that ensures predictable regioselectivity across multiple reaction types, minimizing the need for chromatographic separation of regioisomeric mixtures. In contrast, ortho-substituted analogs often lead to complex product mixtures due to steric hindrance, increasing purification costs and reducing library purity .

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